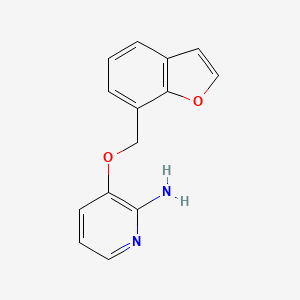
2,2'-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) is an organic compound characterized by its unique structure, which includes two cyclopentene rings connected by an ethane bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) typically involves the reaction of 3-methylcyclopent-2-en-1-one with ethane-1,2-diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentene rings, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Halogenated cyclopentenes.
科学的研究の応用
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The ethane bridge and cyclopentene rings provide a rigid structure that can fit into specific binding sites, influencing biological pathways.
類似化合物との比較
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar in structure but with chlorophenol groups instead of cyclopentene rings.
2,2’-(Ethylenedioxy)bis(ethylamine): Contains an ethylenedioxy bridge but with amine groups.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) is unique due to its specific combination of cyclopentene rings and ethane bridge, which imparts distinct chemical and biological properties not found in similar compounds.
特性
CAS番号 |
487041-44-1 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
3-methyl-2-[2-(2-methyl-5-oxocyclopenten-1-yl)ethyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H18O2/c1-9-3-7-13(15)11(9)5-6-12-10(2)4-8-14(12)16/h3-8H2,1-2H3 |
InChIキー |
FLZQBRAJEAHJIR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)CC1)CCC2=C(CCC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)

![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)
![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)

![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
